molecular formula C24H38N8O6S B8088832 Biotinyl-GHK tripeptide

Biotinyl-GHK tripeptide

Cat. No.: B8088832
M. Wt: 566.7 g/mol
InChI Key: WCKVVODUWGBPQV-JDNULILRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinyl-GHK tripeptide is a useful research compound. Its molecular formula is C24H38N8O6S and its molecular weight is 566.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Skin Protection and Nanoformulation : A study by Kokcu et al. (2020) explored the structural behavior of GHK with antioxidant and anti-cancer properties. They developed and characterized nanoformulations of GHK to enhance its bioavailability and biocompatibility, especially in cosmetic products.

  • Collagen Synthesis Stimulation : The tripeptide has been shown to stimulate collagen synthesis in fibroblast cultures, beginning at very low concentrations, which indicates its potential role in wound healing processes (Maquart et al., 1988).

  • Bioactive Peptide Applications in Skin Care : GHK, combined with other compounds like caffeic acid (CA), has shown excellent antioxidant functions and potential for use in skin whitening and anti-wrinkle treatments (모상현 et al., 2011).

  • Prevention of Oxidative Stress and Aging : GHK has demonstrated antioxidant, anti-inflammatory, and wound healing properties, suggesting its usefulness in preventing age-associated neurodegeneration and cognitive decline (Pickart et al., 2012).

  • Wrinkle Reduction and Skin Health : A study showed that GHK-Cu can increase collagen and elastin production, significantly reducing wrinkle volume and depth when applied topically (Badenhorst et al., 2016).

  • Gene Expression and Health Restoration : GHK has been found to reset cellular gene expression from a diseased state to a healthier state, particularly in the context of skin health (Pickart et al., 2015).

  • Wound Healing and Connective Tissue Accumulation : GHK-Cu increases extracellular matrix accumulation in wounds, suggesting its potential role in enhancing wound repair processes (Maquart et al., 1993).

  • Biotinylated GHK in Dermal Wound Healing : A study demonstrated that biotinylated GHK incorporated into a collagen matrix enhances dermal wound healing, showing potential therapeutic application in wound management (Arul et al., 2005).

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N8O6S/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38)/t15-,16-,17+,18+,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKVVODUWGBPQV-JDNULILRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N8O6S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biotinyl-GHK tripeptide
Reactant of Route 2
Biotinyl-GHK tripeptide
Reactant of Route 3
Biotinyl-GHK tripeptide
Reactant of Route 4
Biotinyl-GHK tripeptide
Reactant of Route 5
Biotinyl-GHK tripeptide
Reactant of Route 6
Biotinyl-GHK tripeptide

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